Cas no 85107-55-7 ((4-(methoxycarbonyl)-2-nitrophenyl)boronic acid)

(4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both the methoxycarbonyl and nitro substituents enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and materials science research, where it serves as a building block for complex molecules. Its stability under typical reaction conditions and compatibility with diverse functional groups make it a reliable reagent. The boronic acid moiety ensures efficient transmetalation, while the electron-withdrawing nitro group further facilitates coupling efficiency. Proper handling under inert conditions is recommended to maintain its integrity.
(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid structure
85107-55-7 structure
Product Name:(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid
CAS No:85107-55-7
MF:C8H8BNO6
MW:224.963222503662
MDL:MFCD01632202
CID:60831
PubChem ID:2773493
Update Time:2025-05-24

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxycarbonyl-2-nitrophenylboronic acid
    • 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (contains varying amounts of Anhydride)
    • 4-Methoxycarbonyl-2-nitrobenzeneboronic acid
    • (4-methoxycarbonyl-2-nitrophenyl)boronic acid
    • 4-(Methoxycarbonyl)-2-nitrobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(Methoxycarbonyl)-2-nitrobenzeneboronic acid
    • 4-(methoxycarbonyl)-2-nitrophenylboronic acid
    • (4-methoxycarbonyl-2-nitro-phenyl)boronic Acid
    • (4-(methoxycarbonyl)-2-nitrophenyl)boronic acid
    • METHYL 4-(DIHYDROXYBORANYL)-3-NITROBENZOATE
    • METHYL 4-BORONO-3-NITROBENZOATE
    • 2-nitro-4-methoxycarbonyl phenylboronic acid
    • [4-(methoxycarbonyl)-2-nitrophenyl]boronic acid
    • KSC495S7T
    • 1-Methyl 4-borono-3-nitrobenzoate (ACI)
    • Benzoic acid, 4-borono-3-nitro-, methyl ester (6CI)
    • 4-METHOXYCARBONYL-2-NITROPHENYLBORONICACID
    • 4-methoxycarbonyl-2-nitrophenylboronic acid, AldrichCPR
    • AB09468
    • SY033434
    • SFEJGHJCGQNFQC-UHFFFAOYSA-N
    • SCHEMBL13011536
    • J-522254
    • A841208
    • Z1364948057
    • AKOS015852129
    • MFCD01632202
    • A810127
    • M2854
    • AS-14924
    • DTXSID60378494
    • EN300-103373
    • CS-W013054
    • H10825
    • 85107-55-7
    • DB-028952
    • MDL: MFCD01632202
    • Inchi: 1S/C8H8BNO6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4,12-13H,1H3
    • InChI Key: SFEJGHJCGQNFQC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C([N+](=O)[O-])C(B(O)O)=CC=1)OC

Computed Properties

  • Exact Mass: 225.04400
  • Monoisotopic Mass: 225.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113

Experimental Properties

  • Color/Form: No data available
  • Density: 1.45
  • Melting Point: 168°C(lit.)
  • Boiling Point: 441.0±55.0 °C at 760 mmHg
  • Flash Point: 220.5±31.5 °C
  • Refractive Index: 1.564
  • PSA: 112.58000
  • LogP: -0.41560

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Security Information

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; 3 h, reflux
1.2 Reagents: Water ;  0.5 h, cooled
Reference
Synthesis of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, a key intermediate for the synthesis of quinolines derivatives
Xue, Feng; Li, Chang-Gong; Zhu, Yong; Lou, Tian-Jun, Journal of Chemical Research, 2014, 38(12), 719-721

Production Method 2

Reaction Conditions
1.1 Reagents: Phenylmagnesium chloride Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → -20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C
Reference
Promoting Reductive Tandem Reactions of Nitrostyrenes with Mo(CO)6 and a Palladium Catalyst To Produce 3H-Indoles
Jana, Navendu; Zhou, Fei; Driver, Tom G., Journal of the American Chemical Society, 2015, 137(21), 6738-6741

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Raw materials

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Preparation Products

(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:85107-55-7)(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid
Order Number:A853886
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:47
Price ($):320.0
Email:sales@amadischem.com

Additional information on (4-(methoxycarbonyl)-2-nitrophenyl)boronic acid

Introduction to (4-(Methoxycarbonyl)-2-nitrophenyl)Boronic Acid (CAS No. 85107-55-7)

(4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. With the CAS number 85107-55-7, this compound is widely recognized for its role as an intermediate in the synthesis of various biologically active molecules. Its unique structural properties, characterized by a nitro group and a methoxycarbonyl substituent on a phenyl ring, make it a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The significance of this compound lies in its ability to participate in palladium-catalyzed reactions, which are fundamental in the development of novel pharmaceuticals. The boronic acid moiety facilitates the formation of carbon-carbon bonds, a critical step in constructing complex molecular architectures. This has made (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid a preferred choice for researchers aiming to develop new therapeutic agents.

In recent years, there has been a surge in research focused on the applications of boronic acids in drug discovery. The nitro group present in this compound not only enhances its reactivity but also contributes to its stability, making it an ideal candidate for further functionalization. Studies have demonstrated its utility in the synthesis of kinase inhibitors, which are pivotal in treating various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid is its role in developing targeted therapies. The ability to precisely modify its structure allows researchers to tailor its biological activity, enabling the creation of drugs with high specificity and low toxicity. This has been particularly evident in the development of small-molecule inhibitors that selectively bind to disease-causing proteins.

The methoxycarbonyl group in this compound also plays a crucial role in its reactivity and functionality. It serves as a protecting group for carboxylic acids and can be readily removed under specific conditions, allowing for further chemical modifications. This flexibility makes it an indispensable tool in synthetic chemistry, enabling the construction of complex molecules with high precision.

Advances in computational chemistry have further enhanced the understanding of how (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid interacts with biological targets. Molecular modeling studies have revealed insights into its binding affinity and mode of action, providing valuable information for drug design. These findings have paved the way for more efficient and effective drug development strategies.

The pharmaceutical industry has also recognized the potential of this compound in developing novel treatments for neurological disorders. Research has shown that boronic acids can cross the blood-brain barrier, making them suitable candidates for central nervous system (CNS) drug delivery. The unique properties of (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid make it an attractive option for designing drugs that target neurological conditions such as Alzheimer's and Parkinson's disease.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to participate in cross-coupling reactions has been leveraged to create advanced materials with tailored properties. These materials have potential applications in electronics, coatings, and other high-tech industries.

The synthesis of (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid is another area where significant progress has been made. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These advancements have not only improved the accessibility of this compound but also reduced costs, making it more feasible for large-scale applications.

The environmental impact of using boronic acids has also been a focus of recent research. Efforts have been made to develop greener synthetic methods that reduce waste and energy consumption. These initiatives align with global efforts to promote sustainable chemistry practices.

In conclusion, (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid (CAS No. 85107-55-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex challenges. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of science and technology.

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Amadis Chemical Company Limited
(CAS:85107-55-7)(4-(methoxycarbonyl)-2-nitrophenyl)boronic acid
A853886
Purity:99%
Quantity:100g
Price ($):320.0
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